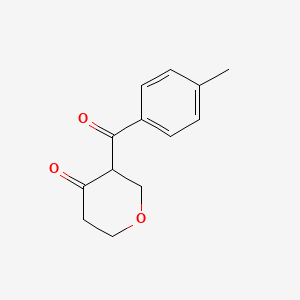![molecular formula C31H32N2O3 B15333985 [1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)
[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and multiple benzyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as pyridine or pyridine derivatives.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions, where benzyl alcohol reacts with the pyridine derivative in the presence of a suitable base.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine and piperidine rings through a series of reactions, including condensation and reduction, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy groups, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzyloxy groups and the piperidine ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
- [1-[4-[2,6-Dimethoxy-3-pyridyl]phenyl]-4-piperidyl]methanol
- [1-[4-[2,6-Dichloro-3-pyridyl]phenyl]-4-piperidyl]methanol
- [1-[4-[2,6-Difluoro-3-pyridyl]phenyl]-4-piperidyl]methanol
Uniqueness: The presence of benzyloxy groups in [1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol distinguishes it from other similar compounds. These groups contribute to its unique chemical reactivity and potential applications. Additionally, the specific arrangement of the pyridine and piperidine rings provides distinct binding properties and biological activities.
Propiedades
Fórmula molecular |
C31H32N2O3 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[1-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C31H32N2O3/c34-21-24-17-19-33(20-18-24)28-13-11-27(12-14-28)29-15-16-30(35-22-25-7-3-1-4-8-25)32-31(29)36-23-26-9-5-2-6-10-26/h1-16,24,34H,17-23H2 |
Clave InChI |
FCPYRZYUHMWGQA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)



![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)





